

Metaphosphoric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Metaphosphoric acid*

Cat. No.: *B3424857*

[Get Quote](#)

CAS Number: 37267-86-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

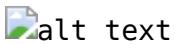
This technical guide provides an in-depth overview of **metaphosphoric acid**, a versatile reagent with significant applications in biochemical research and drug development. This document details its chemical identity, comprehensive safety data, and established experimental protocols for its use in ascorbic acid quantification and protein precipitation.

Chemical and Physical Properties

Metaphosphoric acid is a cyclic or polymeric inorganic acid.[\[6\]](#) Commercially available forms are often a mixture of polyphosphoric acids, and may be stabilized with sodium metaphosphate.[\[1\]](#)[\[7\]](#)

Property	Value	Reference
Molecular Formula	$(HPO_3)_n$	[1]
Molecular Weight	79.98 g/mol (for the monomer)	[3] [8]
Appearance	Colorless, glassy solid; pieces or chips	[2] [9]
Solubility	Highly soluble in water	[1]
Density	2.2 - 2.4 g/cm ³ at 20 °C	[1]
Melting Point	Approximately 200 °C	[10]
Boiling Point	Approximately 600 °C	[10]

Safety Data


Metaphosphoric acid is a corrosive substance that requires careful handling.[\[1\]](#)[\[8\]](#) The following tables summarize the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage

Source:[\[1\]](#)[\[11\]](#)

GHS Label Elements

Pictogram	Signal Word
alt text	Danger

Source:[8][11]

Precautionary Statements

Code	Statement
P260	Do not breathe dusts or mists.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331	IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310	Immediately call a POISON CENTER/doctor.
P405	Store locked up.
P501	Dispose of contents/container to an approved waste disposal plant.

Source:[7][12]

First Aid Measures

Exposure Route	First Aid Measures
Inhalation	Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician immediately.[7][9]
Skin Contact	Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediate medical treatment is required as corrosive injuries can be difficult to heal.[1][9]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Immediately call an ophthalmologist.[1][7]
Ingestion	Do NOT induce vomiting. Rinse mouth immediately and drink plenty of water. Call a physician immediately. There is a danger of perforation of the esophagus and stomach.[1][8]

Handling and Storage

- **Handling:** Handle and open containers with care. Avoid dust formation. Use in a well-ventilated area, preferably under a chemical fume hood.[1][12] Wash hands thoroughly after handling.[1]
- **Storage:** Store in a dry, cool, and well-ventilated place.[12][13] Keep containers tightly closed.[12] **Metaphosphoric acid** is hygroscopic.[1][13] Incompatible with strong bases and oxidizing agents.[12]

Experimental Protocols

Metaphosphoric acid is a crucial reagent in two primary types of biochemical applications: the stabilization and extraction of ascorbic acid for quantification, and the precipitation of proteins for analysis.

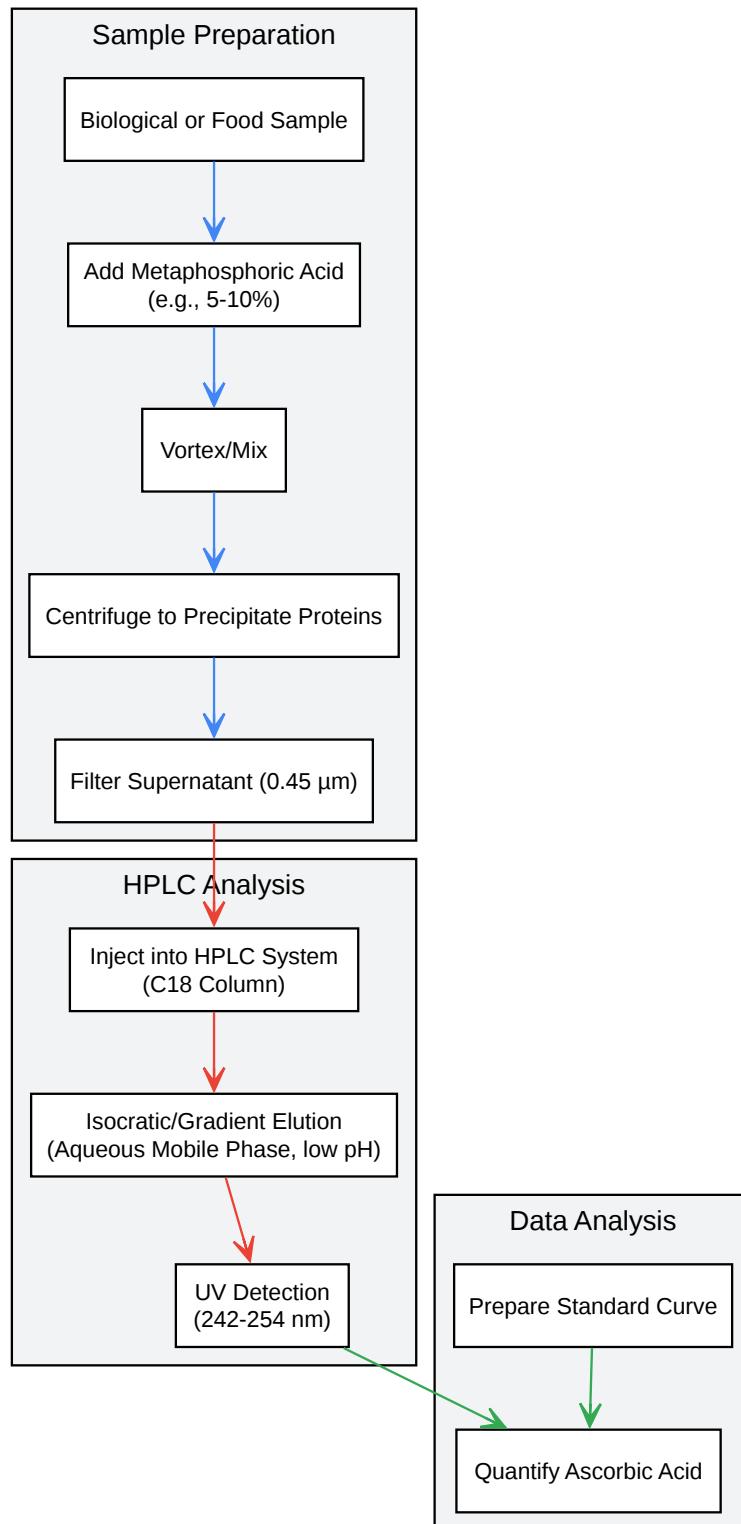
Quantification of Ascorbic Acid (Vitamin C)

Metaphosphoric acid is used as an extractant and stabilizer for ascorbic acid in various samples, including food and biological fluids.[3] It prevents the oxidation of ascorbic acid, which is particularly susceptible to degradation.[3]

This method is a classic approach for determining ascorbic acid content.

Methodology:

- Reagent Preparation:
 - 3% **Metaphosphoric Acid** Solution: Dissolve 15 g of **metaphosphoric acid** crystals in distilled water and make up the volume to 500 mL.[1]
 - Standard Ascorbic Acid Solution: Accurately weigh 100 mg of L-ascorbic acid and dissolve it in 100 mL of 3% **metaphosphoric acid** solution.[1]
 - 2,6-dichloroindophenol Dye Solution: Dissolve 50 mg of 2,6-dichloroindophenol sodium salt in approximately 150 mL of hot distilled water containing 42 mg of sodium bicarbonate. Cool and dilute to 200 mL with distilled water.[8]
- Sample Extraction:
 - Weigh 10 g of the sample and blend it with 3% **metaphosphoric acid** solution.
 - Make up the volume to 100 mL with the 3% **metaphosphoric acid** solution.[1]
 - Filter the mixture to obtain a clear extract.[1]
- Titration:
 - Pipette a known volume (e.g., 10 mL) of the sample extract into a flask.
 - Titrate with the standardized 2,6-dichloroindophenol dye solution until a faint pink color persists for at least 5 seconds.[1][4]
 - Record the volume of dye used.
- Calculation:


- First, standardize the dye solution by titrating against the standard ascorbic acid solution to determine a dye factor (mg of ascorbic acid per mL of dye).
- Calculate the ascorbic acid content in the sample using the titration volume and the dye factor.[\[1\]](#)

HPLC offers a more specific and sensitive method for ascorbic acid quantification.

Methodology:

- Sample Preparation:
 - For plasma samples, mix 25 μ L of plasma with 225 μ L of 5% **metaphosphoric acid**.[\[2\]](#)
 - For food samples like juices, dilute with an equal volume of 10% **metaphosphoric acid**.[\[13\]](#)
 - Centrifuge the mixture (e.g., 3000 \times g for 10 minutes) to precipitate proteins and clarify the supernatant.[\[2\]](#)
 - Filter the supernatant through a 0.45 μ m filter before injection.[\[3\]](#)
- HPLC Analysis:
 - Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.[\[3\]](#)
 - Use a mobile phase appropriate for ascorbic acid separation, such as a phosphate buffer at a low pH (e.g., pH 2.5-3.0).[\[3\]](#)
 - Detect ascorbic acid using a UV detector at a wavelength of 242-254 nm.[\[3\]](#)
- Quantification:
 - Prepare a standard curve using known concentrations of ascorbic acid.
 - Determine the concentration of ascorbic acid in the sample by comparing its peak area to the standard curve.

Workflow for Ascorbic Acid Analysis using HPLC

[Click to download full resolution via product page](#)

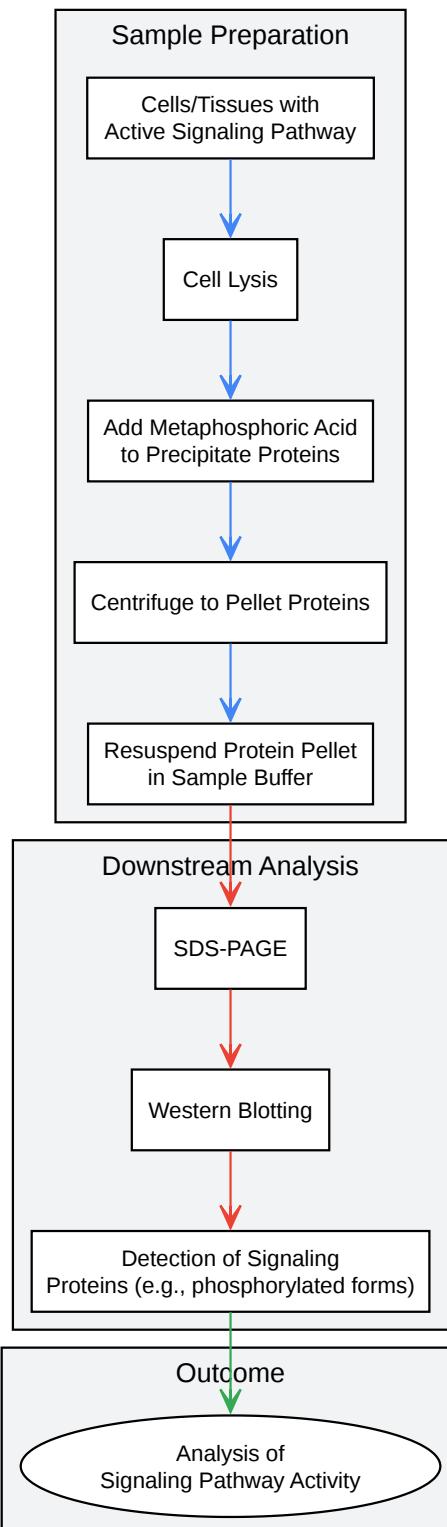
Caption: Workflow for Ascorbic Acid Analysis using HPLC.

Protein Precipitation

Metaphosphoric acid is an effective agent for precipitating proteins from biological samples.

[6] This is a critical step in sample preparation for various analytical techniques, such as removing interfering proteins before small molecule analysis or preparing samples for electrophoresis. The mechanism involves the disruption of the protein's hydration shell by the acid, leading to aggregation and precipitation.[14]

General Methodology:


- Sample Lysis (if applicable):
 - For cell or tissue samples, lyse the material in an appropriate lysis buffer on ice to release the proteins.[7] This may involve mechanical homogenization or sonication.[7]
- Addition of **Metaphosphoric Acid**:
 - To the protein-containing solution (e.g., cell lysate, plasma, serum), add a pre-determined concentration of cold **metaphosphoric acid**. The final concentration will need to be optimized for the specific protein and sample type.
- Incubation:
 - Incubate the mixture on ice for a period of time (e.g., 30 minutes) to allow for complete protein precipitation.[15]
- Centrifugation:
 - Centrifuge the sample at a high speed (e.g., 10,000-15,000 x g) at 4°C for 10-20 minutes to pellet the precipitated proteins.[10][11]
- Supernatant Removal:
 - Carefully decant or pipette off the supernatant, which contains the de-proteinized sample.
- Pellet Washing (Optional):

- The protein pellet can be washed with a cold solvent like acetone or ethanol to remove any remaining contaminants.[15]
- Resuspension (for protein analysis):
 - If the precipitated protein is the target of analysis (e.g., for Western blotting), the pellet can be resuspended in a suitable buffer (e.g., Laemmli buffer).

Role in Signaling Pathway Research

Current scientific literature does not indicate a direct role for **metaphosphoric acid** as a signaling molecule within cellular pathways. Instead, its utility in this field of research is as a tool for sample preparation. By effectively precipitating proteins, **metaphosphoric acid** allows researchers to isolate and analyze components of signaling cascades. For instance, in studying a protein phosphorylation cascade, **metaphosphoric acid** can be used to prepare cell lysates for subsequent analysis by techniques like Western blotting, which can then detect the phosphorylation status of specific signaling proteins.

Use of Metaphosphoric Acid in Studying Signaling Pathways

[Click to download full resolution via product page](#)

Caption: Workflow for Studying Signaling Pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Vitamin C Detection in Food: Practical Methods & Case Studies [metabolomics.creative-proteomics.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. ebm-journal.org [ebm-journal.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. mantech-inc.com [mantech-inc.com]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. affbiotech.com [affbiotech.com]
- 12. goldbio.com [goldbio.com]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. bioquochem.com [bioquochem.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Metaphosphoric Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3424857#metaphosphoric-acid-cas-number-and-safety-data\]](https://www.benchchem.com/product/b3424857#metaphosphoric-acid-cas-number-and-safety-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com